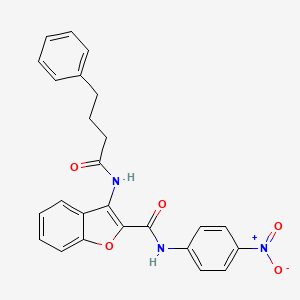

N-(4-nitrophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-nitrophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide, also known as NBC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. NBC belongs to the class of benzofuran-2-carboxamide derivatives and has been found to possess a wide range of biological activities.

Aplicaciones Científicas De Investigación

Corrosion Inhibition Studies

N-Phenyl-benzamide derivatives, including N-(4-nitrophenyl) benzamide, demonstrate significant effects on the inhibition of mild steel corrosion in acidic environments. Experimental and computational studies show that certain substituents can enhance or decrease the efficiency of inhibition. These compounds have high adsorption values at metal/electrolyte interfaces, indicating their potential as corrosion inhibitors (Mishra et al., 2018).

Crystal Structure Analysis

The crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide, closely related to the compound , has been determined. It crystallizes in an orthorhombic space group with specific dimensions and dihedral angles. Such structural insights are crucial for understanding the compound's physical and chemical properties (Saeed et al., 2008).

Chemosensors for Cyanide Detection

N-nitrophenyl benzamide derivatives, similar to the specified compound, have been developed as chemosensors for cyanide in aqueous environments. These compounds exhibit high selectivity toward CN−, indicating their potential use in monitoring cyanide concentrations (Sun et al., 2009).

Inhibition of Carbonic Anhydrase Isoforms

Studies on 4-amino-N-(4-sulfamoylphenyl)benzamide, which is structurally related to the queried compound, reveal its effective inhibition of cytosolic carbonic anhydrase isoforms. This indicates potential therapeutic applications in targeting these enzymes (Ulus et al., 2013).

Two-Photon Uncaging Using Near-IR Light

2-(4-nitrophenyl)benzofuran, which shares structural similarities, is designed for two-photon uncaging with near-infrared light. Its promising efficiency and behavior in photochemical studies suggest applications in physiological studies and beyond (Komori et al., 2016).

Biological Properties of Benzofuran Derivatives

Studies on 4-nitrophenyl functionalized benzofuran derivatives, closely related to the compound of interest, demonstrate telomeric DNA binding and antiproliferative activities, particularly against prostatic tumor cells. This suggests their potential in anticancer research (Carella et al., 2019).

Propiedades

IUPAC Name |

N-(4-nitrophenyl)-3-(4-phenylbutanoylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O5/c29-22(12-6-9-17-7-2-1-3-8-17)27-23-20-10-4-5-11-21(20)33-24(23)25(30)26-18-13-15-19(16-14-18)28(31)32/h1-5,7-8,10-11,13-16H,6,9,12H2,(H,26,30)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFVUOKQPUSICH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2825517.png)

![7-(2-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2825519.png)

![2-Thia-5-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B2825526.png)

![2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2825530.png)

![2-Chloro-1-[3-[(2,4-difluorophenyl)methyl]azetidin-1-yl]ethanone](/img/structure/B2825532.png)